molecular formula C14H16N6O2 B7439478 7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione

7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No. B7439478
M. Wt: 300.32 g/mol
InChI Key: AHCGRUDCHLGMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione, also known as CP-868,596, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.

Mechanism of Action

7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione works by binding to the ATP-binding site of the EGFR tyrosine kinase, which prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a desirable effect in cancer therapy. Additionally, this compound has been shown to have minimal toxicity in normal cells, which is an important consideration in the development of cancer therapies.

Advantages and Limitations for Lab Experiments

One of the major advantages of 7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione is its potency and selectivity for the EGFR tyrosine kinase. This makes it a useful tool for studying the role of this enzyme in cancer biology. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione. One area of interest is the development of new analogs that have improved potency and pharmacokinetic properties. Another area of interest is the use of this compound in combination with other cancer therapies to improve treatment outcomes. Finally, there is interest in exploring the use of this compound in the treatment of other diseases that involve the EGFR tyrosine kinase, such as non-small cell lung cancer.

Synthesis Methods

The synthesis of 7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione involves a multi-step process that begins with the reaction of 2,6-dimethyl-4-chloropyrimidine with sodium methoxide to form 2,6-dimethyl-4-methoxypyrimidine. This intermediate is then reacted with 1,3-dimethyl-2-nitroguanidine to form 7-(2,6-dimethyl-4-pyrimidinyl)guanine. The final step involves the reaction of this compound with 2,6-dioxo-3,4-dihydropyrimidine to form this compound.

Scientific Research Applications

7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of the EGFR tyrosine kinase. This enzyme is overexpressed in many types of cancer, and its inhibition has been shown to be an effective strategy for cancer treatment.

properties

IUPAC Name

7-[(2,6-dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-8-5-10(17-9(2)16-8)6-20-7-15-12-11(20)13(21)19(4)14(22)18(12)3/h5,7H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCGRUDCHLGMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.